molecular formula C12H15F2N B13276029 3,4-Difluoro-N-(hex-5-en-2-yl)aniline

3,4-Difluoro-N-(hex-5-en-2-yl)aniline

Cat. No.: B13276029
M. Wt: 211.25 g/mol
InChI Key: IQNAGBKIIFRKOB-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(hex-5-en-2-yl)aniline: is a chemical compound with the following properties:

    Chemical Formula: CHFN

    Molecular Weight: 211.25 g/mol

    CAS Number: 1566403-47-1

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves introducing fluorine atoms onto aniline (aminobenzene) while incorporating a hex-5-en-2-yl group. Specific synthetic routes may vary, but one approach could be through nucleophilic aromatic substitution (SNAr) reactions.

Reaction Conditions::

    Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.

    Alkylation: The hex-5-en-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Overall Reaction Scheme:

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. specific details on large-scale production are proprietary and not widely available.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.

    Oxidation/Reduction: Depending on reaction conditions, it may participate in oxidation or reduction processes.

Common Reagents and Conditions::

    Fluorination: Hydrogen fluoride (HF), potassium fluoride (KF), or other fluorinating agents.

    Alkylation: Alkyl halides (e.g., bromides, iodides) in the presence of a base (e.g., potassium carbonate).

Major Products:: The major product is 3,4-Difluoro-N-(hex-5-en-2-yl)aniline itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with specific molecular targets, enzymatic pathways, or receptor binding. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, 3,4-Difluoro-N-(hex-5-en-2-yl)aniline’s uniqueness lies in its combination of fluorine substitution and the hex-5-en-2-yl group.

Remember that this compound’s applications and properties are continually explored by researchers, and new findings may emerge over time

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3,4-difluoro-N-hex-5-en-2-ylaniline

InChI

InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-10-6-7-11(13)12(14)8-10/h3,6-9,15H,1,4-5H2,2H3

InChI Key

IQNAGBKIIFRKOB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

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